4-Methoxy-2-phenyl-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, which is characterized by a bicyclic structure containing a benzene ring fused to a thiazepine ring. This compound is notable for its pharmacological properties, particularly as a calcium channel blocker and its potential applications in treating cardiovascular diseases. The molecular formula of 4-methoxy-2-phenyl-1,5-benzothiazepine is .
4-Methoxy-2-phenyl-1,5-benzothiazepine can be classified under heterocyclic compounds and specifically as a derivative of benzothiazepine. It has been synthesized and studied for its biological activities, including anticancer properties and effects on various biological targets . The compound is related to other well-known benzothiazepines such as diltiazem, which is widely used in clinical settings for its therapeutic effects .
The synthesis of 4-methoxy-2-phenyl-1,5-benzothiazepine typically involves the reaction of 2-amino-thiophenol with substituted chalcones. Commonly, equimolar quantities of 2-amino-4-methylbenzenethiol and a suitable chalcone are reacted in the presence of solvents like ethanol or polyethylene glycol-400 under catalytic conditions.
One efficient method reported involves the use of bleaching clay as a catalyst, which enhances the yield and reduces reaction time significantly. The reaction conditions are optimized to achieve high purity and yield, often exceeding 95% . Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compounds.
The molecular structure of 4-methoxy-2-phenyl-1,5-benzothiazepine features a benzene ring attached to a thiazepine moiety. Key structural components include:
The compound's molecular weight is approximately 273.35 g/mol, with specific physical properties such as melting points varying depending on substitution patterns .
4-Methoxy-2-phenyl-1,5-benzothiazepine can participate in various chemical reactions typical for benzothiazepines:
These reactions are essential for developing derivatives with enhanced pharmacological profiles .
The mechanism of action for 4-methoxy-2-phenyl-1,5-benzothiazepine primarily revolves around its ability to inhibit calcium channels in cardiac tissues. By blocking these channels, the compound reduces intracellular calcium levels, leading to decreased myocardial contractility and vasodilation. This action is beneficial in treating hypertension and angina pectoris.
Additionally, studies have indicated that derivatives of benzothiazepines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through different pathways involving cellular signaling proteins .
The physical properties of 4-methoxy-2-phenyl-1,5-benzothiazepine include:
Chemical properties include:
Characterization techniques such as infrared spectroscopy (IR) reveal functional groups present in the structure, while NMR provides insights into the hydrogen environments within the molecule .
4-Methoxy-2-phenyl-1,5-benzothiazepine has several scientific applications:
Research continues to explore its derivatives' efficacy and safety profiles for broader therapeutic applications .
Green synthetic methodologies have revolutionized the preparation of 1,5-benzothiazepine derivatives by minimizing environmental impact and enhancing efficiency. Solvents like glycerol and hexafluoro-2-propanol (HFIP) enable high-yielding cyclizations under mild conditions. HFIP-mediated reactions proceed at room temperature without acidic/basic catalysts, achieving yields up to 98% within 24 hours by facilitating in situ Michael addition-cyclization cascades [6]. Glycerol—a non-toxic, biodegradable solvent derived from renewable sources—allows microwave-assisted condensations of 2-aminothiophenols and chalcones, achieving 75–90% yields in minutes rather than hours [2]. These methods eliminate hazardous organic solvents and reduce energy consumption, aligning with the 12 Principles of Green Chemistry.
Table 1: Green Solvents for 1,5-Benzothiazepine Synthesis
| Solvent | Catalyst | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| HFIP | None | Room temp | 24 h | 98 |
| Glycerol | None (Microwave) | 100–120°C | 8–12 min | 75–90 |
| PEG-400 | Bleaching earth | 60°C | 55 min | >95 |
| Ethanol | Glacial acetic acid | Reflux | 4 h | 62 |
Polyethylene glycol-400 (PEG-400) serves as a recyclable, non-toxic reaction medium for synthesizing 1,5-benzothiazepines via chalcone-aminothiophenol cyclocondensation. When combined with bleaching earth clay (BEC) as a heterogeneous catalyst, PEG-400 enables near-quantitative yields (>95%) in 55 minutes at 60°C [1] [9]. The BEC’s high surface area (5 µm particle size) and alkaline pH (12.5) facilitate efficient base-catalyzed cyclization. Crucially, PEG-400 retains catalytic activity after four reuse cycles without yield reduction. Comparative studies show conventional solvents (ethanol, acetonitrile) require 4-hour reactions for 62–70% yields, underscoring PEG-400’s efficiency. Temperature optimization is critical: yields plummet to 35% at 40°C but peak at 92% at 60°C due to accelerated molecular collisions [9].
Nanoparticle catalysts enable magnetically recoverable and reusable platforms for 1,5-benzothiazepine synthesis. Fe3O4 nanoparticles functionalized with Aspergillus niger lipase (Fe3O4 NPs@lipase) catalyze multi-component couplings involving coumarins, isocyanides, and 2-aminothiophenols, achieving 95% yields within 1 hour [8]. The nanoparticles’ magnetic properties allow effortless recovery via external magnets, and they maintain efficacy over multiple cycles. CuO nanocatalysts exhibit similar efficiency in solvent-free systems, though Fe3O4 excels in enantioselective applications. For example, Fe3O4-supported organocatalysts deliver N-H-free benzothiazepines with 94% enantiomeric excess (ee) [8].
Table 2: Heterogeneous Catalysts for 1,5-Benzothiazepine Synthesis
| Catalyst | Reaction Type | Loading | Time | Yield (%) | Recovery Method |
|---|---|---|---|---|---|
| Fe3O4 NPs@lipase | Coumarin-aminothiophenol | 0.025 g | 1 h | 95 | Magnetic separation |
| CuO Nanoparticles | Solvent-free cyclization | 10 mol% | 30 min | 90 | Centrifugation |
| Bleaching Earth Clay | PEG-400-mediated cyclization | 10 wt% | 55 min | >95 | Filtration |
Microwave irradiation and solvent-free techniques drastically reduce reaction times from hours to minutes. Under microwave conditions (300–600 W), chalcones and 2-aminothiophenols condense in methanol/glycerol mixtures with catalytic acetic acid, delivering 75–90% yields within 8–12 minutes [2] [10]. Solvent-free protocols achieve comparable efficiency by adsorbing reactants onto solid supports like silica gel or alumina, eliminating solvent waste. For instance, microwave-assisted solvent-free synthesis of 2,3-dihydro-1,5-benzothiazepines completes in 10 minutes with 90% yields. These methods leverage microwave-specific thermal effects (molecular dipole rotation) to accelerate cyclization kinetics by 5–8-fold compared to conventional heating [10].
Asymmetric synthesis of 1,5-benzothiazepines employs chiral organocatalysts to access pharmacologically relevant enantiomers. Takemoto’s thiourea catalyst (20 mol%) promotes cyclizations between α,β-unsaturated N-acyl pyrazoles and 2-aminothiophenols, affording R-configured benzothiazepines with 80–94% ee and 97% yield [8]. Similarly, cinchona alkaloid-derived catalysts enable enantioselective α-bromoenal-aminothiophenol couplings, yielding N-H-free derivatives with 94% ee [8]. These routes are pivotal for synthesizing antidepressants like (R)-thiazesim. Chiral auxiliaries—e.g., Evans’ oxazolidinones—temporarily incorporate stereodirecting groups into precursor chalcones, achieving diastereomeric ratios >95:5 prior to auxiliary removal [3].
Table 3: Enantioselective Methods for 1,5-Benzothiazepines
| Catalyst/Auxiliary | Substrate Pair | ee (%) | Yield (%) | Key Product |
|---|---|---|---|---|
| Takemoto’s thiourea | N-Acyl pyrazole + aminothiophenol | 80 | 97 | (R)-Thiazesim precursor |
| Cinchona alkaloid | α-Bromoenal + aminothiophenol | 94 | 63 | N-H-free benzothiazepine |
| Evans’ oxazolidinone | Chiral chalcone + aminothiophenol | >95* | 85 | S-Diltiazem analog |
*Diastereomeric ratio
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8